Fmoc-His-Aib-OH CAS number 1446013-08-6
Fmoc-His-Aib-OH CAS number 1446013-08-6
An In-Depth Technical Guide to Fmoc-His-Aib-OH CAS Number 1446013-08-6
Introduction
Fmoc-His-Aib-OH, available as a trifluoroacetate (TFA) salt under CAS number 1446013-08-6, is a crucial dipeptide intermediate in the field of peptide chemistry and pharmaceutical development.[][2][3] Its structure incorporates key features that make it valuable for the synthesis of complex peptides, most notably as a building block for the glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide, used in the treatment of type 2 diabetes.[][3][4]
This guide provides a comprehensive overview of Fmoc-His-Aib-OH, including its chemical properties, applications, and relevant experimental protocols for researchers and drug development professionals.
Core Components:
-
Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the histidine amino acid.[] It is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during the sequential addition of amino acids.[]
-
His (Histidine): A naturally occurring amino acid with an imidazole side chain. The histidine residue is significant in many biological processes, including enzyme catalysis and metal ion binding.[] In peptide synthesis, the imidazole side chain is often protected (e.g., with Trityl (Trt) or Boc) to prevent side reactions and racemization, a process to which histidine is particularly susceptible.[5][6]
-
Aib (α-aminoisobutyric acid): An unnatural, non-proteinogenic amino acid.[] The presence of two methyl groups on its α-carbon introduces steric hindrance that promotes the formation of stable helical structures in peptides.[][6] This structural constraint also confers resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-IV), which is crucial for extending the half-life of peptide drugs like Semaglutide.[4]
Physicochemical and Technical Data
The properties of Fmoc-His-Aib-OH TFA salt are summarized below. Data is aggregated from various chemical suppliers.
Table 1: General and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1446013-08-6 | [2][3][4][7][8] |
| Molecular Formula | C25H26N4O5 · C2HF3O2 (TFA Salt) | [][7] |
| Molecular Weight | 576.53 g/mol (TFA Salt) | [][3][4] |
| IUPAC Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid;2,2,2-trifluoroacetic acid | [4] |
| Synonyms | Fmoc-L-His-Aib-OH trifluoroacetate, N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-histidyl-aminoisobutyric acid trifluoroacetate | [7] |
| Appearance | White to Off-white Powder or Crystals |[][3][4] |
Table 2: Quality and Storage Specifications
| Specification | Value | Source |
|---|---|---|
| Purity | ≥98% or ≥99.0% | [][4][7] |
| Individual Impurity | < 0.1% | [4] |
| Storage Conditions | -20°C, keep refrigerated and sealed, avoid light | [4][8][9] |
| Shipping Conditions | Ambient Temperature |[8] |
Applications in Research and Drug Development
Fmoc-His-Aib-OH is a specialized building block primarily utilized in the following areas:
-
Semaglutide Synthesis: It serves as a key intermediate for the synthesis of Semaglutide.[][9][10] Specifically, it introduces the histidine and Aib residues at the 7th and 8th positions of the peptide chain, respectively.[4]
-
Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected dipeptide, it is used in SPPS to construct custom peptide sequences.[] The use of a dipeptide can help overcome challenges in coupling sterically hindered amino acids like Aib.
-
Peptide Stability Studies: The incorporation of Aib enhances the structural stability of the resulting peptide, making it a valuable tool for researchers studying resistance to proteolysis and the interaction of peptides with biological macromolecules.[]
-
Protein Engineering: Researchers use building blocks like Fmoc-His-Aib-OH to design novel proteins and enzymes with enhanced stability or functionality.[]
Logical and Experimental Workflows
Role in Semaglutide Synthesis
Fmoc-His-Aib-OH is a critical component in the multi-step synthesis of the active pharmaceutical ingredient (API) Semaglutide. The workflow highlights its position as a foundational fragment of the final peptide.
Caption: Role of Fmoc-His-Aib-OH as an intermediate in Semaglutide synthesis.
General Fmoc-SPPS Workflow
The primary application of Fmoc-protected amino acids is in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the iterative cycle used to build a peptide chain on a solid support.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Experimental Protocols
While proprietary industrial synthesis methods may vary, a representative protocol for the coupling step in peptide synthesis can be described based on established chemical principles. The following outlines a general procedure for activating Fmoc-His-Aib-OH and coupling it to a resin for SPPS.
Synthesis of an Activated Ester of a Protected Dipeptide
This protocol is adapted from a similar synthesis involving Fmoc-His(Trt)-Aib-OH and is representative of a method to prepare the dipeptide for coupling.[11][12]
Objective: To activate the C-terminal carboxyl group of the protected dipeptide for efficient amide bond formation.
Materials:
-
Fmoc-His(Trt)-Aib-OH (or Fmoc-His-Aib-OH)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
N-hydroxysuccinimide (NHS) or Oxyma Pure
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve Fmoc-His(Trt)-Aib-OH (1.0 equivalent) in anhydrous THF or DMF in a suitable reaction vessel.
-
Activator Addition: Add N-hydroxysuccinimide (NHS) (1.1 to 1.2 equivalents) to the solution.
-
Coupling Agent Addition: Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the stirring solution. The reaction mixture may become cloudy as dicyclohexylurea (DCU) byproduct precipitates.
-
Reaction: Allow the solution to stir at room temperature for 16-24 hours to ensure complete formation of the NHS ester.
-
Byproduct Removal: Filter the reaction mixture to remove the precipitated DCU.
-
Solvent Removal: Evaporate the solvent from the filtrate in vacuo to yield the crude activated ester.
-
Usage: The resulting activated dipeptide can be used directly in the next coupling step of an SPPS protocol without further purification.
Standard Coupling Protocol in Fmoc-SPPS
Objective: To couple Fmoc-His-Aib-OH to a deprotected amino group on a solid-phase resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-His-Aib-OH (pre-activated or for in situ activation)
-
Coupling reagents: HBTU/HATU and a tertiary base like N,N-Diisopropylethylamine (DIEA) or DIC/Oxyma Pure.[11][13]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Start with the solid support resin which has the N-terminal Fmoc group removed from the growing peptide chain (a free amine is present).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-His-Aib-OH (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF or NMP. Add DIEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the resin in the reaction vessel.
-
Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.
-
Washing: After the coupling is complete, drain the reaction solvent and thoroughly wash the resin multiple times with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.[11]
-
Confirmation: A small sample of the resin can be tested (e.g., via a Kaiser test) to confirm the complete consumption of the free amine, indicating a successful coupling. The cycle of deprotection and coupling is then repeated for the next amino acid.[13]
References
- 2. Fmoc-His-Aib-OH TFA | Semaglutide Peptide Intermediate | Baishixing | ETW [etwinternational.com]
- 3. Fmoc-His-Aib-OH.TFA - Protheragen [protheragen.ai]
- 4. Fmoc-His-Aib-OH TFA - Morning Shine [mspharmx.com]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. chempep.com [chempep.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Fmoc-His-Aib-OH, TFA salt, 1446013-08-6 | BroadPharm [broadpharm.com]
- 9. omizzur.com [omizzur.com]
- 10. Semaglutide Intermediates | Peptide Synthesis Materials | Baishixing [aminoacids-en.com]
- 11. CN105154498A - Semi-recombinant preparation of GLP-1 analogues - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
